molecular formula C11H16F3NO5 B13498526 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid

Cat. No.: B13498526
M. Wt: 299.24 g/mol
InChI Key: DMPTYSFMAWCCPW-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free azetidine carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoroethoxy position .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid depends on its specific applicationThe presence of the trifluoroethoxy group can enhance binding affinity and specificity, while the tert-butoxycarbonyl group can protect reactive sites during chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high binding affinity and specificity, such as drug development and enzyme inhibition studies .

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO5/c1-9(2,3)20-8(18)15-4-10(5-15,7(16)17)19-6-11(12,13)14/h4-6H2,1-3H3,(H,16,17)

InChI Key

DMPTYSFMAWCCPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OCC(F)(F)F

Origin of Product

United States

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